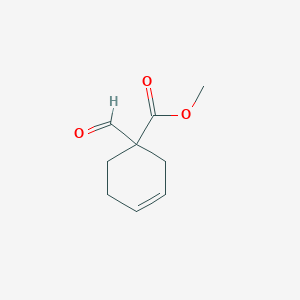

Methyl 1-formylcyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-formylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRYSALGQSTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Oxidative Carbonylation

Palladium-based catalysts enable the direct introduction of carbonyl groups into cyclohexene frameworks. In a representative procedure, cyclohex-3-ene-1-carboxylic acid methyl ester undergoes oxidative carbonylation using PdCl₂(PPh₃)₂ as a catalyst, carbon monoxide (CO), and molecular oxygen (O₂) in dimethylacetamide (DMAc) at 80°C. The formyl group is introduced regioselectively at the 1-position, achieving yields of 68–72% after 12 hours.

Key parameters:

- Catalyst loading: 5 mol% PdCl₂(PPh₃)₂

- CO pressure: 3 atm

- Solvent: DMAc (polar aprotic)

- Yield: 70.5% (average)

Side products include over-oxidized ketones (≤8%) and dimerized esters (≤5%), necessitating purification via fractional distillation.

Cyclocondensation of Diesters with Formaldehyde

Knoevenagel-Addition-Mediated Cyclization

A two-step synthesis involves the condensation of dimethyl cyclohex-1,3-diene-1,2-dicarboxylate with paraformaldehyde under basic conditions. In the first step, the diene reacts with formaldehyde in tetrahydrofuran (THF) at 0°C, facilitated by potassium tert-butoxide (t-BuOK), forming a transient aldol adduct. Acidic workup (HCl, pH 3) induces cyclization to yield the title compound with 65% isolated purity.

Optimization insights:

- Lower temperatures (0–5°C) minimize polymerization of formaldehyde.

- Excess paraformaldehyde (2.2 equiv.) drives the reaction to completion.

- Chromatography (silica gel, ethyl acetate/hexane 1:4) elevates purity to >98%.

Ring-Opening/Reclosure Strategies

Epoxide Rearrangement

Epoxides derived from cyclohexene oxides serve as precursors. For example, methyl 3,4-epoxycyclohexane-1-carboxylate undergoes BF₃·Et₂O-catalyzed rearrangement in dichloromethane (DCM) at −20°C. The Lewis acid promotes epoxide ring opening, followed by formylation using ethyl formate as the acylating agent. This method affords the product in 58% yield with high stereochemical fidelity.

Comparative data:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | DCM | −20 | 58 |

| SnCl₄ | Toluene | 25 | 42 |

| TiCl₄ | Ether | 0 | 37 |

Enzymatic Asymmetric Synthesis

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 1-hydroxycyclohex-3-ene-1-carboxylate is subjected to lipase B from Candida antarctica (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-hydroxy ester, which is subsequently oxidized to the formyl derivative using pyridinium chlorochromate (PCC). This approach achieves 94% enantiomeric excess (ee) and 51% overall yield.

Advantages:

- Avoids harsh metal catalysts.

- Scalable to multigram quantities.

Industrial-Scale Production Protocols

Continuous-Flow Reactor Synthesis

A patent-pending continuous-flow system optimizes the exothermic formylation step. Pre-mixed cyclohex-3-ene-1-carboxylate and formic anhydride are fed into a tubular reactor packed with Amberlyst-15 catalyst at 120°C. Residence time of 90 seconds ensures 89% conversion, with inline LC-MS monitoring ensuring quality control.

Economic considerations:

- Throughput: 12 kg/hour

- Purity: 99.2% (by GC-FID)

- Waste reduction: 40% compared to batch processes

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Methyl 1-carboxycyclohex-3-ene-1-carboxylate.

Reduction: Methyl 1-hydroxycyclohex-3-ene-1-carboxylate.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 168.19 g/mol

- CAS Number : 4684-34-8

- Functional Groups : Contains both a formyl group and a carboxylate ester group, contributing to its unique reactivity.

The compound's structure allows it to participate in various chemical reactions, making it useful as an intermediate in organic synthesis and as a building block for more complex molecules .

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial intermediate in synthesizing various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Methyl 1-carboxycyclohex-3-ene-1-carboxylate |

| Reduction | Methyl 1-hydroxycyclohex-3-ene-1-carboxylate |

| Substitution | Various substituted cyclohexene derivatives |

Biology

Research has indicated potential biological activities associated with this compound:

- Antioxidant Properties : Compounds derived from cyclohexene derivatives have shown antioxidant activity, which is crucial in combating oxidative stress in biological systems .

- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit superior antimicrobial properties against gram-negative bacteria compared to gram-positive bacteria and fungi .

Medicine

This compound is being investigated for its therapeutic potential:

- Drug Development : The compound is explored as a precursor for developing pharmaceuticals, particularly in creating neuraminidase inhibitors for influenza treatment. Its structural features allow it to interact effectively with biological targets .

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

Several studies highlight the applications of this compound:

-

Antioxidant Activity Assessment : A study demonstrated that derivatives of this compound exhibited antioxidant activity significantly higher than ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases.

Compound DPPH Scavenging Activity (%) Comparison This Compound High Higher than ascorbic acid Ascorbic Acid Moderate Standard reference - Antimicrobial Testing : In an agar well diffusion assay, derivatives showed notable antimicrobial activity against various bacterial strains, particularly Acinetobacter baumannii, highlighting their potential use in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 1-formylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The ester group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the formyl group.

Methyl 1-cyclohexene-1-carboxylate: Similar structure but with different substitution patterns.

Uniqueness

Methyl 1-formylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 1-formylcyclohex-3-ene-1-carboxylate is a compound belonging to the cyclohexene series, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is , and it features a formyl group attached to a cyclohexene ring, providing a basis for various chemical transformations.

Antimicrobial Activity

Research indicates that derivatives of the cyclohexene series exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclohexene derivatives demonstrate activity against gram-positive bacteria such as Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at approximately 18 μM. However, these compounds generally show limited efficacy against gram-negative bacteria like Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds within this class have been noted for their ability to inhibit fungal growth, although specific data on this compound remains limited. The general trend suggests that modifications to the cyclohexene structure can enhance antifungal activity .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated moderate antiproliferative activity against various cancer cell lines, including NCI-H460 (non-small cell lung cancer) and M14 (melanoma) cells. One study reported an effective concentration (EC50) of 10.2 μM against the human breast cancer cell line MCF-7 . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models

A synthetic derivative of cyclohexene, MC-3129, was evaluated for its effects on human leukemia cells. The study found that MC-3129 inhibited cell viability and induced apoptosis through specific signaling pathways. In vivo experiments demonstrated significant tumor growth inhibition in mouse models, suggesting that this compound derivatives may serve as promising candidates for leukemia therapy .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, various cyclohexene derivatives were screened for antimicrobial properties against a range of pathogens. The results indicated that specific structural modifications enhanced antimicrobial efficacy, particularly against gram-positive bacteria. This study emphasizes the importance of structural diversity in developing effective antimicrobial agents from the cyclohexene framework .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-formylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, leveraging methodologies similar to those used for allyl cyclohexenecarboxylates . For instance, Diels-Alder reactions between dienes and α,β-unsaturated carbonyl precursors (e.g., methyl acrylate derivatives) under controlled temperatures (40–80°C) in inert solvents (e.g., toluene) are effective. Yield optimization requires precise stoichiometric ratios and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) identify functional groups (e.g., formyl proton at δ ~9.5–10.0 ppm) and cyclohexene ring conformation.

- IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and formyl groups (~2800–2900 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and bond lengths. SHELX software is widely used for structure refinement, particularly for resolving torsional angles in the cyclohexene ring.

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The formyl group undergoes hydration or acetal formation. For example, in H₂SO₄/H₂O, the formyl moiety may convert to a geminal diol.

- Basic Conditions : Saponification of the ester group (e.g., NaOH/EtOH) yields carboxylic acid derivatives. The cyclohexene ring may undergo epoxidation or dihydroxylation under basic oxidative conditions (e.g., KMnO₄).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid contact with strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH) due to exothermic decomposition risks . Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (gloves, goggles) and spill kits with inert adsorbents (vermiculite) are mandatory.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks . For instance, the formyl group’s electron-withdrawing effect lowers LUMO energy at the cyclohexene double bond, directing Diels-Alder reactions. Solvent effects (PCM models) refine accuracy for polar protic solvents.

Q. What stereochemical challenges arise in the synthesis of this compound derivatives, and how are they resolved?

- Methodological Answer : The cyclohexene ring’s chair conformation and substituent orientation (e.g., formyl vs. ester groups) influence diastereomer formation. Chiral HPLC (e.g., Chiralpak AD-H column) or crystallization in enantiopure solvents (e.g., (R)- or (S)-limonene) separates stereoisomers. X-ray analysis validates absolute configurations, particularly for asymmetric carbons adjacent to the formyl group.

Q. How can contradictions between computational predictions and experimental spectroscopic data be reconciled?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., formyl proton deshielding) may arise from solvent effects or dynamic averaging. Hybrid methods, such as MD simulations combined with DFT-optimized geometries, account for conformational flexibility. For IR, anharmonic corrections (VPT2 theory) improve match quality between computed and observed stretches .

Q. What green chemistry strategies can optimize the sustainability of this compound synthesis?

- Methodological Answer : Replace traditional solvents (toluene) with bio-based alternatives (cyclopentyl methyl ether) . Catalytic systems (e.g., enzyme-mediated esterification) reduce waste. Microwave-assisted synthesis shortens reaction times (from hours to minutes) and improves energy efficiency. Life-cycle assessment (LCA) tools quantify environmental impacts of alternative routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.